molecular formula C19H19BrN4O3S2 B2360578 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide CAS No. 895115-05-6

2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide

Cat. No. B2360578
CAS RN: 895115-05-6
M. Wt: 495.41
InChI Key: CWOYFHRWCCWUEL-UHFFFAOYSA-N
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Description

2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound is a pyrazole derivative and has been synthesized using various methods.

Scientific Research Applications

Coordination Chemistry

Novel coordination complexes have been constructed using pyrazole-acetamide derivatives, highlighting the impact of hydrogen bonding on self-assembly processes. These complexes have demonstrated significant antioxidant activity, showcasing their potential in medicinal chemistry and materials science (Chkirate et al., 2019).

Antimicrobial Studies

Pyrazole-acetamide derivatives have been explored for their antimicrobial properties. The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety has shown promising results as antimicrobial agents, offering a new avenue for the development of drugs targeting resistant strains of bacteria and fungi (Darwish et al., 2014).

Synthesis of Novel Heterocycles

Research has focused on the synthesis of novel thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, incorporating pyrazole moieties to evaluate their potential as antimicrobial agents. These studies underscore the versatility of pyrazole-acetamide derivatives in synthesizing new compounds with potential biological activity (Aly et al., 2011).

properties

IUPAC Name

2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(4-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O3S2/c1-12-3-9-15(10-4-12)29(26,27)17-18(21)24(23-19(17)28-2)11-16(25)22-14-7-5-13(20)6-8-14/h3-10H,11,21H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOYFHRWCCWUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2SC)CC(=O)NC3=CC=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide

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